molecular formula C27H34N4O3S2 B12203641 N-[(2Z)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12203641
M. Wt: 526.7 g/mol
InChI Key: JJDCKMWWMPRSQO-UHFFFAOYSA-N
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Description

N-[(2Z)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound featuring a 4-methylpiperidine sulfonyl group, a morpholinoethyl substituent, and an aniline moiety. Its molecular formula is C₂₇H₃₄N₄O₃S₂, with a molecular weight of 526.71 g/mol . Key physicochemical properties include a predicted density of 1.31 g/cm³, boiling point of 683.2°C, and a pKa of 6.26, suggesting moderate acidity .

Properties

Molecular Formula

C27H34N4O3S2

Molecular Weight

526.7 g/mol

IUPAC Name

4-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-(2-morpholin-4-ylethyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C27H34N4O3S2/c1-22-10-12-30(13-11-22)36(32,33)25-9-5-6-23(20-25)26-21-35-27(28-24-7-3-2-4-8-24)31(26)15-14-29-16-18-34-19-17-29/h2-9,20-22H,10-19H2,1H3

InChI Key

JJDCKMWWMPRSQO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCN5CCOCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, including the formation of the thiazole ring, the introduction of the morpholine group, and the attachment of the piperidine sulfonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thiazole derivatives with sulfonyl-linked nitrogen heterocycles. Below is a detailed comparison with three analogs (Table 1), highlighting structural variations and their implications on physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID R1 (Sulfonyl Group) R2 (Ethyl Substituent) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target Compound 4-Methylpiperidinyl Morpholin-4-yl C₂₇H₃₄N₄O₃S₂ 526.71 1.31 683.2 6.26
Compound A Piperidinyl Morpholin-4-yl C₂₆H₃₂N₄O₃S₂ 512.68* 1.29* 670.0* 6.45*
Compound B Azepanyl (7-membered) Methoxyethyl C₂₈H₃₆N₄O₄S₂ 568.73 1.28 695.5* 6.80
Compound C Piperidinyl (fluorophenyl variant) Morpholin-4-yl (triazole variant) C₂₆H₂₈F₃N₇O₂ 523.55 N/A N/A N/A

*Predicted values based on structural analogs.

Key Observations

Compound B’s azepanyl (7-membered ring) and methoxyethyl substituents contribute to a higher molecular weight (568.73 g/mol) than the target compound .

Impact of Heterocycles on Physicochemical Properties The morpholin-4-yl group in the target compound and Compound A enhances polarity and aqueous solubility compared to Compound B’s methoxyethyl group, which is less hydrophilic .

Acidity Trends

  • The target compound’s pKa (6.26) is lower than Compound B’s (6.80), likely due to electron-withdrawing effects of the 4-methylpiperidinyl sulfonyl group compared to azepanyl .

Boiling Point and Density

  • Higher boiling points correlate with increased molecular weight (e.g., Compound B: 695.5°C vs. target: 683.2°C) .
  • Density variations (~1.28–1.31 g/cm³) reflect differences in molecular packing due to substituent bulk .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s 4-methylpiperidinyl and morpholinyl groups are synthetically tractable via sulfonylation and alkylation, as seen in related analogs .
  • Drug Likeness : The morpholinyl and piperidinyl motifs align with "Rule of Five" compliance, suggesting favorable bioavailability .

Biological Activity

N-[(2Z)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound features a complex structure that includes a thiazole ring, sulfonamide group, and piperidine moiety, which are known to contribute to various biological interactions.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H26N4O2S\text{C}_{20}\text{H}_{26}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes:

  • Thiazole ring : Known for its role in biological activity.
  • Piperidine group : Often associated with neuroactive properties.
  • Sulfonamide group : Implicated in antimicrobial and antitumor activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the proliferation of various tumor cell lines, suggesting a potential mechanism for cancer treatment .
CompoundCell Line TestedIC50 (µM)
N-AA549 (Lung)5.0
N-BMCF7 (Breast)7.5
N-CHeLa (Cervical)6.0

The proposed mechanism of action for this compound involves:

  • Targeting Protein Kinases : The sulfonamide group may interact with protein kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells through mitochondrial pathways .

Binding Affinity

The binding affinity of this compound to various receptors has been evaluated:

  • Serotonin Receptors (5-HT) : It shows moderate binding affinity, indicating potential effects on mood regulation and anxiety.
Receptor TypeBinding Affinity (Ki nM)
5-HT2A50
5-HT1A75

Clinical Trials

A recent clinical trial investigated the efficacy of a related thiazole-based compound in patients with advanced solid tumors. The trial reported:

  • Objective Response Rate : 30% among treated patients.

Toxicological Profile

Toxicity studies have indicated that while the compound exhibits promising therapeutic effects, it also presents some cytotoxicity at higher concentrations. Further studies are needed to optimize dosing strategies to minimize adverse effects.

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